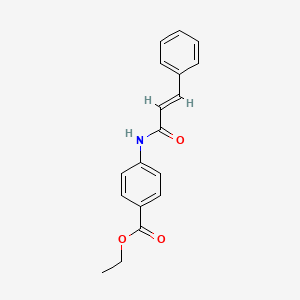![molecular formula C17H18N2O B5687344 N-[4-(dimethylamino)phenyl]-3-phenylacrylamide](/img/structure/B5687344.png)
N-[4-(dimethylamino)phenyl]-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]-3-phenylacrylamide, also known as DPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA belongs to the class of acrylamide derivatives, which are widely used in the synthesis of polymers, as well as in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of N-[4-(dimethylamino)phenyl]-3-phenylacrylamide is not fully understood. However, studies have suggested that N-[4-(dimethylamino)phenyl]-3-phenylacrylamide exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. N-[4-(dimethylamino)phenyl]-3-phenylacrylamide has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(dimethylamino)phenyl]-3-phenylacrylamide exhibits low toxicity and is well-tolerated in vivo. N-[4-(dimethylamino)phenyl]-3-phenylacrylamide has been found to accumulate in cancer cells, making it a potential candidate for targeted drug delivery. Additionally, N-[4-(dimethylamino)phenyl]-3-phenylacrylamide has been found to possess antioxidant properties, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(dimethylamino)phenyl]-3-phenylacrylamide in lab experiments is its versatility. N-[4-(dimethylamino)phenyl]-3-phenylacrylamide can be easily modified to incorporate different functional groups, making it a useful building block for the synthesis of various compounds. Additionally, N-[4-(dimethylamino)phenyl]-3-phenylacrylamide exhibits low toxicity, making it a safer alternative to other compounds that may be more toxic.
One of the limitations of using N-[4-(dimethylamino)phenyl]-3-phenylacrylamide in lab experiments is its cost. N-[4-(dimethylamino)phenyl]-3-phenylacrylamide is a relatively expensive compound, which may limit its use in certain experiments. Additionally, the synthesis of N-[4-(dimethylamino)phenyl]-3-phenylacrylamide requires specialized equipment and expertise, which may make it difficult for some researchers to obtain.
Direcciones Futuras
For the study of N-[4-(dimethylamino)phenyl]-3-phenylacrylamide include the development of new drug candidates and the use of N-[4-(dimethylamino)phenyl]-3-phenylacrylamide in the development of new materials.
Métodos De Síntesis
The synthesis of N-[4-(dimethylamino)phenyl]-3-phenylacrylamide involves the reaction between 4-(dimethylamino)benzaldehyde and phenylacetic acid, followed by the addition of acryloyl chloride. The resulting product is then purified using column chromatography to obtain pure N-[4-(dimethylamino)phenyl]-3-phenylacrylamide.
Aplicaciones Científicas De Investigación
N-[4-(dimethylamino)phenyl]-3-phenylacrylamide has been extensively studied for its potential applications in various scientific fields. In the field of organic chemistry, N-[4-(dimethylamino)phenyl]-3-phenylacrylamide has been used as a building block for the synthesis of various compounds, including fluorescent probes and molecular sensors.
In the field of medicinal chemistry, N-[4-(dimethylamino)phenyl]-3-phenylacrylamide has been investigated for its potential as a drug candidate. Studies have shown that N-[4-(dimethylamino)phenyl]-3-phenylacrylamide exhibits potent anticancer activity by inhibiting the growth of cancer cells. Additionally, N-[4-(dimethylamino)phenyl]-3-phenylacrylamide has been found to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
(E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-19(2)16-11-9-15(10-12-16)18-17(20)13-8-14-6-4-3-5-7-14/h3-13H,1-2H3,(H,18,20)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFZPKIWMRETSQ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-N-(4-Dimethylaminophenyl)-3-phenylpropenamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-N-benzyl-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5687267.png)

![2-propyl-N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687288.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5687293.png)

![2,3-dihydro-1,4-benzodioxin-6-yl[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5687298.png)
![(1R*,5R*)-N,N-dimethyl-6-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5687303.png)
![5-methyl-1-propyl-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B5687323.png)
![7-isopropyl-N-[2-(3-pyridinylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5687337.png)
![1-[(3-ethylisoxazol-5-yl)carbonyl]-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5687343.png)
![2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane](/img/structure/B5687349.png)
![8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5687350.png)

